molecular formula C12H13NO3 B12040370 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide CAS No. 405270-97-5

5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide

Cat. No.: B12040370
CAS No.: 405270-97-5
M. Wt: 219.24 g/mol
InChI Key: NNTPBHNKWNLDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide typically involves the reaction of appropriate benzofuran derivatives with specific reagents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity .

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide may exhibit unique biological activities and chemical properties due to its specific structural features.

Biological Activity

5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C13H15NO3
Molecular Weight: 233.27 g/mol

The compound features a benzofuran core with a hydroxyl group at the 5-position and a carboxamide group at the 3-position, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cholinesterase Inhibition: Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity: The benzofuran scaffold is known for antimicrobial properties. Studies indicate that derivatives can exhibit selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

Activity Type Assay Method IC50/Minimum Inhibitory Concentration (MIC) Reference
Cholinesterase InhibitionEnzyme assay with AChE/BChEIC50 values ranging from 0.1 to 10 µM
Antimicrobial ActivityDisk diffusion assayMIC = 0.39 mg/mL against S. aureus
CytotoxicityMTT assay on HeLa cellsIC50 = 16.0 μg/mL

Case Studies and Research Findings

  • Cholinesterase Inhibition Study:
    A study evaluated the cholinesterase inhibitory activity of various benzofuran derivatives, including this compound. The results indicated that this compound demonstrated comparable potency to known inhibitors, making it a candidate for further development in Alzheimer's disease therapeutics .
  • Antimicrobial Efficacy:
    Research on the antimicrobial properties of benzofuran derivatives highlighted that compounds with hydroxyl substitutions exhibited enhanced activity against gram-positive bacteria. The presence of the hydroxyl group in this compound was crucial for its effectiveness against resistant strains .
  • Cytotoxicity Assessment:
    The cytotoxic effects of the compound were assessed using various cancer cell lines, showing moderate cytotoxicity with an IC50 value indicating potential for further investigation as an anticancer agent .

Properties

CAS No.

405270-97-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C12H13NO3/c1-7-11(12(15)13(2)3)9-6-8(14)4-5-10(9)16-7/h4-6,14H,1-3H3

InChI Key

NNTPBHNKWNLDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.